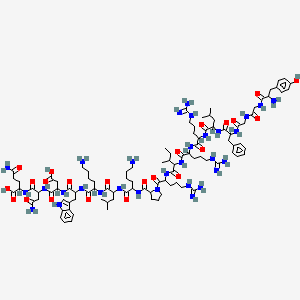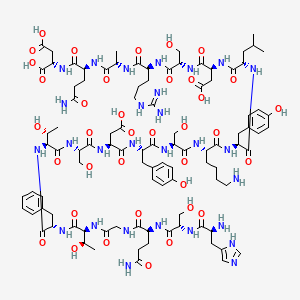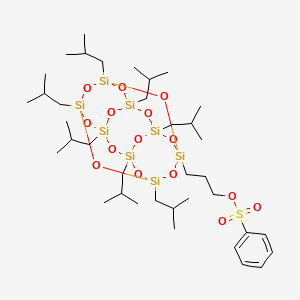
PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted
Vue d'ensemble
Description
PSS-Octa[(3-glycidyloxypropyl)dimethylsiloxy] substituted is a type of silicone material. It has an empirical formula of C64H136O36Si16 and a molecular weight of 1931.11 .
Physical and Chemical Properties This compound has a refractive index n20/D of 1.459 (lit.). It is insoluble in water but soluble in THF, chloroform, hexane, and toluene. It has a density of 1.150 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Piezoresistance and Pressure Sensing
PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted, as part of the polyphenylenevinylene derivative PSS-PPV, has been studied for its mechanical and electrical characteristics. The research by Li et al. (2019) demonstrates that devices using PSS-PPV film exhibit high sensitivity, stability, and repeatability in piezoresistance, making them promising for pressure sensing applications. This is attributed to the ability of applied pressure to tighten the PSS-PPV film and improve its conductance (Li et al., 2019).
Field Effect Transistor Properties
Al-Hashimi et al. (2011) investigated the field effect transistor properties of regioregular poly(3-alkyl-2,5-selenylenevinylene) (PSV), which includes PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted structures. The study found that these polymers exhibit significant hole carrier mobilities, indicating potential applications in electronics (Al-Hashimi et al., 2011).
Microstructure and Electrical Properties
Zhou et al. (2014) explored the temperature-dependent microstructure of PEDOT/PSS films, which includes PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted components. Their research correlates the microstructure of these films with their physical properties, providing insights essential for applications in flexible electronics (Zhou et al., 2014).
Polymer-Dispersed Liquid Crystal Properties
Research by Myoung et al. (2010) on polymer-dispersed liquid crystal systems incorporating PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted materials showed enhanced electrooptical properties. This indicates potential applications in display technologies and electrooptical devices (Myoung et al., 2010).
Triplet Photosensitizers in Photocatalysis
Zhao et al. (2013) discussed the use of triplet photosensitizers (PSs) in photocatalytic reactions, where PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted structures could play a role. These compounds are crucial in photocatalysis, photodynamic therapy, and other light-induced processes (Zhao et al., 2013).
Hydroxyapatite Microspheres Synthesis
Wang et al. (2009) utilized PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted compounds in the controlled synthesis of hydroxyapatite microspheres. These microspheres have potential biomedical applications due to their controlled size and hierarchical structure (Wang et al., 2009).
Optical Anisotropy in Optoelectronic Devices
Pettersson et al. (2002) investigated the anisotropic optical constants of PEDOT–PSS films, which include PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted components. This research is relevant for applications in optoelectronic devices like polymer light-emitting diodes and photovoltaic devices, where the optical anisotropy of these films plays a critical role (Pettersson, Ghosh, & Inganäs, 2002).
Product-Service System (PSS) Research
While not directly related to the chemical structure , Baines et al. (2007) provide insights into the broader field of Product-Service Systems (PSS). This research could be relevant for understanding the application of materials like PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted in integrated product and service offerings (Baines et al., 2007).
Polymer Solar Cells
Yang et al. (2019) explored the use of PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted materials in enhancing the aggregation effect of Poly(3-hexylthiophene) in polymer solar cells. This research indicates the potential of these materials in improving the performance of solar cells (Yang et al., 2019).
Conductive Properties in Electronics
The study by Dong and Portale (2020) on the electrical conductivity of PEDOT:PSS highlights the role of solvents in enhancing the film structure and conductivity, which is relevant for applications in electronics and energy devices. The PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted components within these systems can significantly influence their conductive properties (Dong & Portale, 2020).
Capacitance in Energy Storage Devices
Volkov et al. (2017) discussed the capacitance of PEDOT:PSS, a material incorporating PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted structures, in the context of energy storage devices like supercapacitors. This research provides insights into the charge storage mechanisms and potential applications in energy devices (Volkov et al., 2017).
Enhanced Photovoltaic Performance
Xu et al. (2017) explored the use of PSS-(3-Tosyloxypropyl)-heptaisobutyl substituted materials in improving the performance and stability of polymer solar cells. This research demonstrates the potential of these materials in enhancing power conversion efficiency in photovoltaic applications (Xu et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74O15SSi8/c1-30(2)23-55-41-54(22-18-21-40-53(38,39)37-19-16-15-17-20-37)42-56(24-31(3)4)46-58(44-55,26-33(7)8)50-61(29-36(13)14)51-59(45-55,27-34(9)10)47-57(43-54,25-32(5)6)49-60(48-56,52-61)28-35(11)12/h15-17,19-20,30-36H,18,21-29H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPRIVGTEZSIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOS(=O)(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74O15SSi8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584660 | |
| Record name | 3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxan-1-yl]propyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1015.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871126-43-1 | |
| Record name | 3-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxan-1-yl]propyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



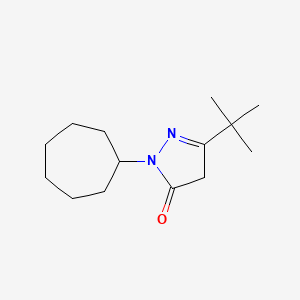



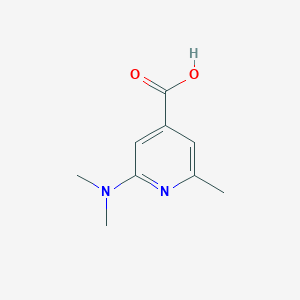
![2-[4-([1,3]Dioxolan-2-ylmethoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1627781.png)

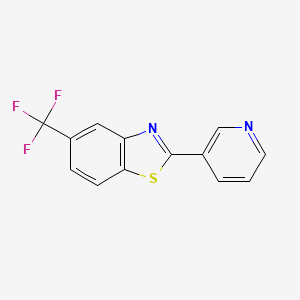
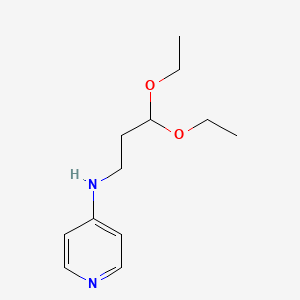
![Di(9,9'-spirobi[fluoren]-2-yl)methanone](/img/structure/B1627786.png)
![5-Naphthalen-1-YL-benzo[1,3]dioxole](/img/structure/B1627788.png)
